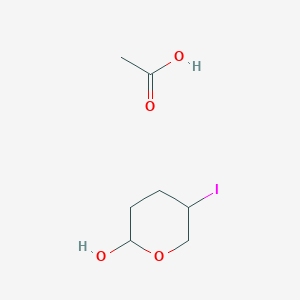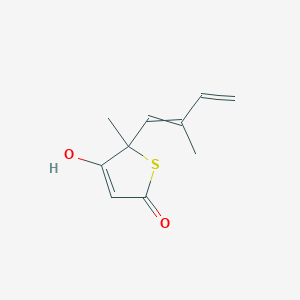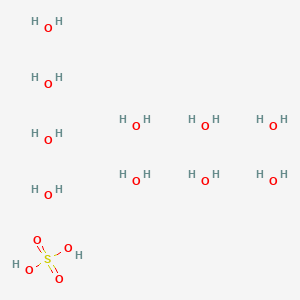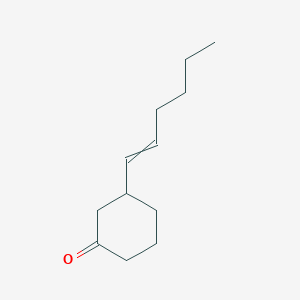
2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with a phenylsulfanyl group and an N-propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylsulfanyl chloride in the presence of a base to form 2-(phenylsulfanyl)cyclopentanone. This intermediate is then reacted with N-propylamine under reductive amination conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)cyclopentan-1-amine
- N-propylcyclopentan-1-amine
- 2-(Phenylsulfanyl)-N-methylcyclopentan-1-amine
Uniqueness
2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine is unique due to the presence of both the phenylsulfanyl and N-propylamine groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
CAS No. |
648419-43-6 |
|---|---|
Molecular Formula |
C14H21NS |
Molecular Weight |
235.39 g/mol |
IUPAC Name |
2-phenylsulfanyl-N-propylcyclopentan-1-amine |
InChI |
InChI=1S/C14H21NS/c1-2-11-15-13-9-6-10-14(13)16-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3 |
InChI Key |
RLQJNBNEFCTZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCCC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)

![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)


![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)

![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
